926018-45-3
Description
Typical characterization for such compounds includes molecular weight, spectral data (e.g., NMR, LC-MS), solubility, and bioactivity metrics (e.g., Log P, GI absorption) .
Properties
CAS No. |
926018-45-3 |
|---|---|
Molecular Formula |
C₄₀H₅₇N₁₁O₁₇ |
Molecular Weight |
963.94 |
sequence |
One Letter Code: HAEGTFTSD |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HAEGTFTSD involves solid-phase peptide synthesis (SPPS), a common method for peptide production. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of HAEGTFTSD follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels suitable for research and potential therapeutic applications .
Types of Reactions:
Oxidation: HAEGTFTSD can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be employed to reduce disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis techniques are used to introduce specific amino acid substitutions.
Major Products Formed:
Oxidation: Oxidized peptide variants.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
HAEGTFTSD has significant applications in various fields:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Potential therapeutic applications in diabetes management due to its insulinotropic effects.
Industry: Utilized in the development of GLP-1 receptor agonists for treating metabolic disorders
Mechanism of Action
HAEGTFTSD exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R) on pancreatic beta cells. This binding stimulates insulin secretion in a glucose-dependent manner, thereby lowering blood glucose levels. Additionally, it inhibits glucagon secretion from alpha cells, delays gastric emptying, and promotes satiety .
Comparison with Similar Compounds
Key Observations :
- Structural Similarity : Compounds like CAS 918538-05-3 and 905306-69-6 share heterocyclic cores (e.g., pyrrolotriazine, pyridine), suggesting This compound may also feature nitrogen-rich rings.
- Functional Divergence : Halogen substituents (e.g., Cl, Br) enhance bioactivity in CAS 918538-05-3 but may reduce solubility compared to methoxy groups in CAS 905306-69-6 .
- Synthetic Complexity : Palladium-catalyzed reactions (hypothesized for This compound ) often yield higher purity but require stringent conditions compared to amine-based syntheses .
Comparison with Functionally Similar Compounds
Functionally similar compounds are those with overlapping applications (e.g., drug intermediates, catalysts). Examples from the evidence include:
Table 2: Functional Comparison
Key Observations :
- Pharmaceutical Utility : Boronic acids (e.g., CAS 1046861-20-4) and benzimidazoles (e.g., CAS 1761-61-1) are critical in drug design, suggesting This compound may serve as a versatile scaffold .
- Reactivity Profiles : Suzuki-Miyaura reactions (CAS 1046861-20-4) require inert conditions, whereas cross-coupling for This compound might tolerate broader substrates .
Research Findings and Limitations
- Gaps in Data: No direct experimental data (e.g., NMR, elemental analysis) for this compound are available in the provided evidence, limiting authoritative conclusions.
- Methodological Insights : Studies on analogs emphasize the need for rigorous purity validation (e.g., LC-MS, X-ray crystallography) and standardized bioactivity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
